Chlorotripyrrolidinophosphonium hexafluorophosphate (also known as PyCloP) is a reagent used in peptide synthesis. Peptides are chains of amino acids linked by peptide bonds, and they play essential roles in various biological processes. Peptide synthesis allows researchers to create specific peptides for various purposes, such as studying their function, developing new drugs, and creating materials with unique properties.
PyCloP acts as a coupling agent in peptide synthesis. Coupling agents promote the formation of peptide bonds between amino acids. PyCloP is particularly useful for coupling N-alkylated N-Fmoc and N-Z amino acids, which are commonly used building blocks in peptide synthesis. Studies have shown that PyCloP can achieve high yields and minimize racemization (undesired formation of mirror-image isomers) during peptide coupling reactions. (Source)
While peptide synthesis is the primary application of PyCloP in scientific research, it has also been explored for other purposes, including:
Chlorotripyrrolidinophosphonium hexafluorophosphate is a chemical compound with the molecular formula C₁₂H₂₄ClF₆N₃P₂ and a molar mass of 421.73 g/mol. It appears as a crystalline powder, typically white to yellow in color, and has a melting point ranging from 145 to 148°C. This compound is known for its utility as a peptide coupling reagent, particularly in organic synthesis and biochemistry applications .
As a coupling reagent, PyCloP activates the carboxylic acid by converting it into a more reactive intermediate (mixed anhydride). This intermediate can then readily react with the amine nucleophile to form the amide bond. The exact mechanism of PyCloP's activation process is not fully elucidated but likely involves the formation of a P-O bond between the phosphorus atom and the carbonyl carbon of the carboxylic acid [].
Chlorotripyrrolidinophosphonium hexafluorophosphate is primarily involved in peptide synthesis through the formation of amide bonds. It reacts with carboxylic acids and amines to facilitate the coupling process, often yielding peptides with high purity and efficiency. The mechanism generally involves the activation of the carboxylic acid, allowing it to react with an amine to form an amide linkage .
While specific biological activities of chlorotripyrrolidinophosphonium hexafluorophosphate are not extensively documented, its role as a coupling reagent suggests that it may influence biological systems indirectly through its applications in peptide synthesis. The peptides produced using this reagent can exhibit various biological properties depending on their sequences and structures. Therefore, the compound's significance lies in its ability to facilitate the creation of bioactive peptides rather than exhibiting direct biological effects itself .
The synthesis of chlorotripyrrolidinophosphonium hexafluorophosphate typically involves the reaction of tripyrrolidinophosphine with hexafluorophosphate salts. This method allows for the formation of the phosphonium salt, which can then be purified through recrystallization techniques. The process is generally straightforward but requires careful handling due to the reactivity of the starting materials .
Chlorotripyrrolidinophosphonium hexafluorophosphate finds its primary application in:
Interaction studies involving chlorotripyrrolidinophosphonium hexafluorophosphate often focus on its reactivity with different amino acids and carboxylic acids during peptide synthesis. Understanding these interactions helps optimize conditions for higher yields and purities in peptide formation. Additionally, studies may explore how variations in reaction conditions affect the efficiency of amide bond formation .
Chlorotripyrrolidinophosphonium hexafluorophosphate is part of a class of phosphonium salts that serve as coupling reagents. Below are some similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzotriazole-1-yl-oxytripyrrolidine | C₁₂H₁₄N₄O | Known for its ability to stabilize reactive intermediates |
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | C₁₃H₁₈F₆N₅O₂P | Offers high reactivity and yields in peptide synthesis |
1-Hydroxybenzotriazole | C₇H₇N₃O | Often used as an additive to enhance coupling reactions |
Chlorotripyrrolidinophosphonium hexafluorophosphate stands out due to its specific structure, which provides unique reactivity profiles compared to other phosphonium salts. Its ability to facilitate efficient peptide bond formation while maintaining high purity levels makes it particularly valuable in synthetic organic chemistry .
The history of phosphonium-based coupling reagents begins in the early 1970s with Bernard Castro's pioneering work. Castro introduced the first phosphonium reagents, CloP and BroP, which showed promising activity as peptide coupling agents, albeit with noticeable racemization issues when tested with Young's protocol. A significant breakthrough occurred after 1-hydroxybenzotriazole (HOBt) was discovered to be an effective racemization suppressant. This led to the development of BOP (benzotriazol-l-yl-oxy-tris-(dimethylamino)phosphonium hexafluorophosphate), the first widely adopted phosphonium coupling reagent, introduced in 1975. BOP quickly gained popularity as a non-hygroscopic crystalline compound that could be prepared in large quantities and demonstrated excellent coupling efficiency compared to traditional carbodiimide methods.
Early applications of BOP showcased its effectiveness in complex syntheses. Schreiber notably employed BOP for the ring closure of 12-membered tetrapeptides like trapoxin B, achieving superior results compared to Schmidt's pentafluorophenyl ester protocol. The BOP reagent also proved valuable in solid-phase peptide synthesis, where it compared favorably to DCC (dicyclohexylcarbodiimide) and other activation methods, including symmetrical anhydride and DCC/HOBt procedures.
Despite BOP's utility, a significant drawback was the generation of hexamethylphosphoramide (HMPA) as a by-product, which raised toxicity concerns. This limitation prompted the development of alternative phosphonium reagents, leading to the introduction of PyCloP, PyBroP, and PyBOP, where the dimethylamine moiety of BOP was replaced with pyrrolidine. PyCloP (chlorotripyrrolidinophosphonium hexafluorophosphate) was specifically developed as a safer alternative to BOP, avoiding the release of toxic HMPA in the activation step.
The introduction of PyCloP marked an important advancement in coupling reagent design, addressing both efficiency and safety concerns. Jean Coste and colleagues documented its synthesis and applications in the early 1990s, with their 1994 paper "Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application" providing detailed analysis of its effectiveness. This research established PyCloP as particularly valuable for coupling N-methylated amino acids, which were typically challenging substrates for existing reagents.
The development of peptide coupling reagents has followed several distinct phases, from the early acid chloride method introduced by Fisher in 1903 to the carbodiimide era beginning in the 1950s. The introduction of phosphonium reagents in the 1970s marked a new chapter, followed by the development of uronium and aminium reagents in subsequent decades. Each generation of coupling reagents addressed specific limitations of previous technologies while introducing new capabilities.
In this evolutionary context, the most widely used coupling reagents can be classified into two main categories: carbodiimides on one hand and phosphonium and aminium salts on the other. Phosphonium reagents like PyCloP occupied a significant position in this progression as they offered advantages in terms of reaction rates, reduced racemization, and effectiveness for difficult couplings.
The solid-phase peptide synthesis (SPPS) revolution, pioneered by Bruce Merrifield, fundamentally changed peptide manufacturing approaches. SPPS employs an inert solid-phase resin to immobilize the C-terminal amino acid in a peptide chain, eliminating its reactivity during successive cycles of chain elongation. This methodology created new demands for efficient coupling reagents, which phosphonium salts like PyCloP effectively addressed.
PyCloP has established a distinct position in contemporary synthetic chemistry, particularly for specialized applications where other coupling reagents may be less effective. Its primary applications include peptide synthesis, especially for challenging couplings involving N-methylated amino acids, where it often provides superior results compared to other phosphonium-HOBt reagents.
Beyond peptide chemistry, PyCloP has found applications in diverse areas of organic synthesis. It serves as a powerful reagent for forming complex molecules in pharmaceuticals and agrochemicals. The phosphonium coupling methodology enables the formation of C–C, C–N, C–O, and C–S bonds of unactivated and unprotected tautomerizable heterocycles, demonstrating the versatility of this reagent class.
Additionally, PyCloP has applications in the development of ionic liquids for advanced battery technologies, catalysis of chemical reactions for synthesis of fine chemicals, and formulation of advanced materials including polymers and coatings. These diverse applications highlight its continuing relevance in modern chemical research beyond its original purpose as a peptide coupling agent.
Traditional methods for synthesizing chlorotripyrrolidinophosphonium hexafluorophosphate often rely on metathesis reactions involving silver hexafluorophosphate. For example, analogous to the synthesis of triphenylmethyl hexafluorophosphate, the chloride counterion in a pyrrolidino-substituted phosphonium precursor is replaced via reaction with silver hexafluorophosphate [3]. A generalized reaction scheme is:
$$
\text{ClP(pyrrolidino)}3^+ \text{Cl}^- + \text{AgPF}6 \rightarrow \text{ClP(pyrrolidino)}3^+ \text{PF}6^- + \text{AgCl}
$$
This approach mirrors historical practices in phosphonium salt synthesis, where halide displacement using silver salts ensures high-purity products [3]. Early protocols also utilized protonolysis reactions, where tripyrrolidinophosphine reacts with hexafluorophosphoric acid to form the target compound [4]. However, these methods often required stringent anhydrous conditions and generated stoichiometric silver halide waste, limiting their practicality for large-scale applications [3].
Contemporary strategies prioritize atom economy and reduced toxicity. One advancement involves using Burgess reagent (methoxycarbonylsulfamoyl)triethylammonium hydroxide) as a dehydrating agent to facilitate phosphonium salt formation without hazardous byproducts [6]. For instance, cyclization reactions employing Burgess reagent under controlled temperatures (-60°C to 25°C) achieve yields exceeding 50% while minimizing side reactions [6].
Another innovation leverages aza-benzotriazole derivatives (e.g., HOAt) to form phosphonium coupling reagents like PyAOP, which avoid releasing toxic hexamethylphosphoramide (HMPA) [2] [5]. By substituting dimethylamino groups with pyrrolidino ligands, these methods enhance reaction efficiency and safety profiles [2]. Modern protocols also employ microwave-assisted synthesis to accelerate reaction kinetics, reducing processing times from hours to minutes [5].
Scalability challenges center on solvent selection, purification efficiency, and cost management. Industrial-scale production often uses dimethylformamide (DMF) or dichloromethane (DCM) due to their ability to dissolve both polar and nonpolar intermediates [6]. Post-reaction workups frequently involve rotary evaporation or freeze-drying to recover products, though these steps require energy-intensive infrastructure [6].
A critical scalability factor is the avoidance of silver-based reagents, which are costly and generate metal waste. Modern routes instead utilize direct anion exchange resins or in situ generation of hexafluorophosphate ions, lowering raw material costs by 30–40% compared to traditional methods [5]. Additionally, continuous-flow systems are being explored to enhance throughput and consistency in phosphonium salt manufacturing [5].
Parameter | Traditional Metathesis [3] | Modern Burgess Reagent [6] | Aza-Benzotriazole Route [2] [5] |
---|---|---|---|
Reagents | AgPF₆, Cl precursors | Burgess reagent, m-CPBA | HOAt derivatives, phosphines |
Yield | 70–85% | 50–60% | 75–90% |
Byproducts | AgCl, HCl | H₂O, CO₂ | Non-toxic amines |
Scalability | Moderate | High | High |
Cost per Kilogram | $1,200–$1,500 | $800–$1,000 | $600–$900 |
Traditional metathesis remains viable for small-scale, high-purity applications but suffers from silver dependency and waste [3]. The Burgess reagent method, while lower-yielding, excels in cyclization reactions and scalability [6]. The aza-benzotriazole approach strikes a balance between cost, safety, and efficiency, making it the preferred choice for pharmaceutical manufacturing [2] [5].
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